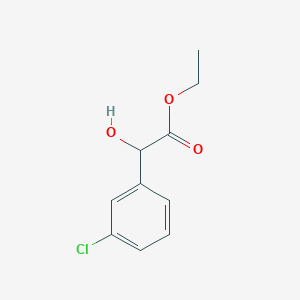
Ethyl (3-chlorophenyl)(hydroxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3-chlorophenyl)(hydroxy)acetate, also known as 3-chlorophenylhydroxyacetate (3-CHPA), is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and has a low boiling point. 3-CHPA is a versatile molecule that has been used in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new laboratory techniques.
科学研究应用
3-CHPA has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 3-chloro-2-methylphenol and 3-chloro-2-hydroxybenzoic acid. It has also been used in the study of biochemical and physiological effects, such as its ability to inhibit the growth of certain bacteria and its potential as an insecticide. Additionally, 3-CHPA has been used in the development of new laboratory techniques, such as the synthesis of polymers from 3-CHPA and other compounds.
作用机制
The mechanism of action of 3-CHPA is not well understood. It is believed that the compound binds to certain enzymes and proteins in the body, leading to changes in their structure and activity. This binding is thought to be mediated by the presence of the chlorophenyl group in the molecule, which is known to interact with proteins and enzymes. Additionally, 3-CHPA may also interact with other molecules in the body, such as DNA and lipids, leading to changes in their structure and activity.
Biochemical and Physiological Effects
3-CHPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, it has been shown to have insecticidal activity, as it has been shown to be toxic to certain insects, such as cockroaches and mosquitoes. Additionally, 3-CHPA has been shown to have antioxidant activity, as it has been shown to scavenge free radicals and reduce oxidative damage.
实验室实验的优点和局限性
3-CHPA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 3-CHPA is its low boiling point, which makes it easy to handle and store. Additionally, 3-CHPA is soluble in water, making it easy to dissolve in aqueous solutions. However, 3-CHPA is also highly volatile and can easily evaporate, making it difficult to use in certain experiments. Additionally, 3-CHPA can be toxic if ingested, so it should be handled with caution.
未来方向
There are a number of potential future directions for 3-CHPA research. One potential direction is to further investigate its mechanism of action and to develop more effective methods for synthesizing the compound. Additionally, further research could be done to explore the potential applications of 3-CHPA, such as its use as an insecticide or its potential as an antioxidant. Finally, further research could be done to investigate the biochemical and physiological effects of 3-CHPA, such as its ability to inhibit the growth of certain bacteria.
合成方法
3-CHPA can be synthesized by the reaction of ethyl bromoacetate and Ethyl (3-chlorophenyl)(hydroxy)acetateol in the presence of a base such as sodium hydroxide. The reaction of these two compounds yields a mixture of ethyl (Ethyl (3-chlorophenyl)(hydroxy)acetateyl)acetate and ethyl (Ethyl (3-chlorophenyl)(hydroxy)acetateyl)(hydroxy)acetate, with the latter being the desired product. This reaction is typically carried out at temperatures between 80-90°C and can be completed in as little as 2-3 hours.
属性
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRWJRDEXVLHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

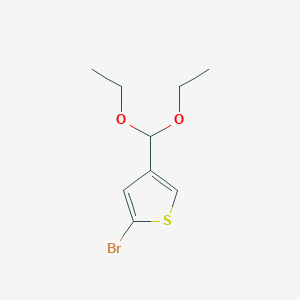
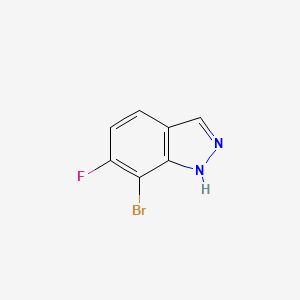
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
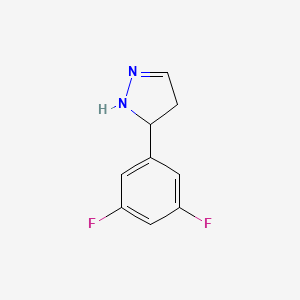
![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)
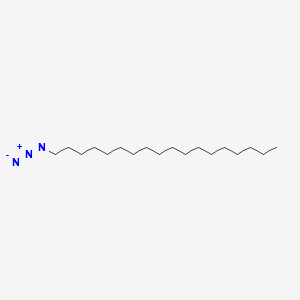
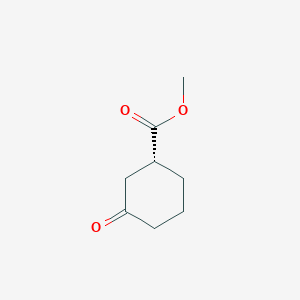

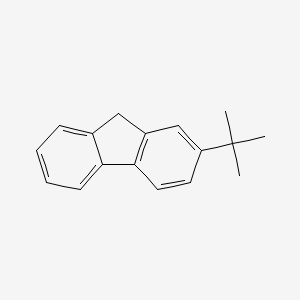
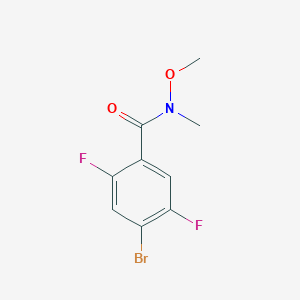
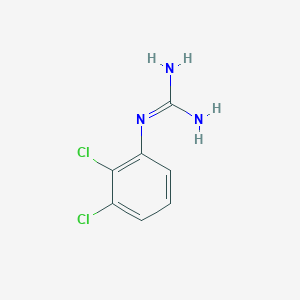
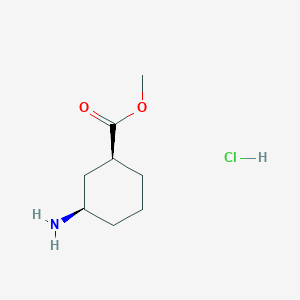
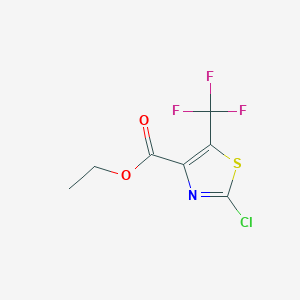
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)